molecular formula C18H14ClNO3 B12892338 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde CAS No. 61576-13-4

7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde

Cat. No.: B12892338
CAS No.: 61576-13-4
M. Wt: 327.8 g/mol
InChI Key: RMLATFJALAMSNB-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of 2-chloro-6-methoxyquinoline with 4-methoxybenzaldehyde under basic conditions, followed by oxidation to introduce the carbaldehyde group .

Industrial Production Methods:

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific solvents, catalysts, and temperature control to facilitate the desired reactions efficiently .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry:

In chemistry, 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde is used as an intermediate in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .

Biology:

In biological research, this compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a valuable tool in drug discovery and development .

Medicine:

In medicine, derivatives of this compound are investigated for their therapeutic potential. The quinoline scaffold is known for its presence in various pharmacologically active compounds, making it a promising candidate for drug development .

Industry:

In the industrial sector, this compound is used in the production of dyes, pigments, and other materials. Its chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the derivative being studied .

Comparison with Similar Compounds

  • 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
  • 7-Chloro-2-(4-methoxyphenyl)quinoline-4-carbaldehyde
  • 6-Methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde

Uniqueness:

The presence of both chloro and methoxy groups on the quinoline ring, along with the carbaldehyde group, gives 7-Chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde unique chemical properties. These functional groups allow for diverse chemical reactions and interactions, making it a versatile compound in various research and industrial applications .

Properties

CAS No.

61576-13-4

Molecular Formula

C18H14ClNO3

Molecular Weight

327.8 g/mol

IUPAC Name

7-chloro-6-methoxy-2-(4-methoxyphenyl)quinoline-4-carbaldehyde

InChI

InChI=1S/C18H14ClNO3/c1-22-13-5-3-11(4-6-13)16-7-12(10-21)14-8-18(23-2)15(19)9-17(14)20-16/h3-10H,1-2H3

InChI Key

RMLATFJALAMSNB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=CC(=C(C=C3C(=C2)C=O)OC)Cl

Origin of Product

United States

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